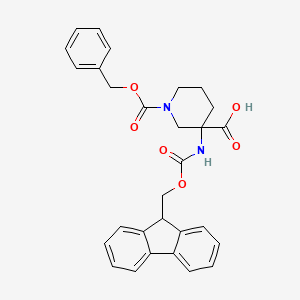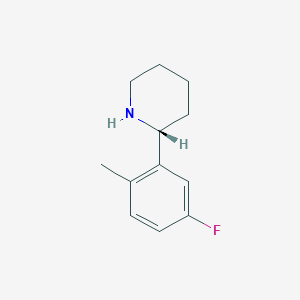
(R)-2-(5-Fluoro-2-methylphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(5-Fluoro-2-methylphenyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, which is attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Fluoro-2-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde is first converted to an imine intermediate by reacting with piperidine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Fluoro-2-methylphenyl)piperidine may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as preparative chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(5-Fluoro-2-methylphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
®-2-(5-Fluoro-2-methylphenyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its potential activity on various biological targets, including receptors and enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-(5-Fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine atom and the chiral center play a crucial role in determining the compound’s binding affinity and selectivity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(5-Fluoro-2-methylphenyl)piperidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(5-Fluoro-2-methylphenyl)piperidine: The racemic mixture of the compound.
2-(5-Fluorophenyl)piperidine: A similar compound without the methyl group on the phenyl ring.
Uniqueness
®-2-(5-Fluoro-2-methylphenyl)piperidine is unique due to its specific chiral configuration and the presence of both fluorine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
(2R)-2-(5-fluoro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m1/s1 |
Clé InChI |
ICAGBHADEAZGCQ-GFCCVEGCSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@H]2CCCCN2 |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Hydroxymethyl)-5-(quinolin-6-ylamino)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13037163.png)
![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
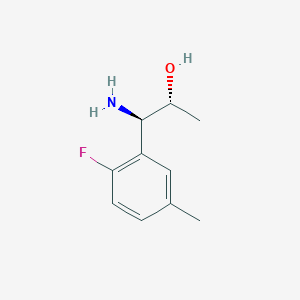
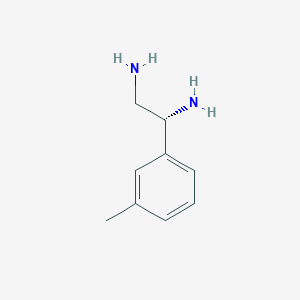
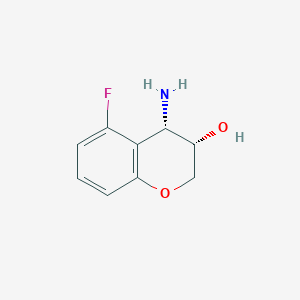
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
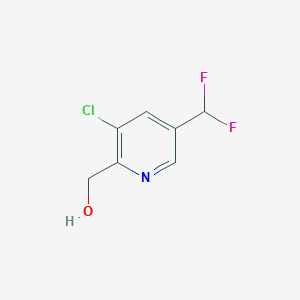
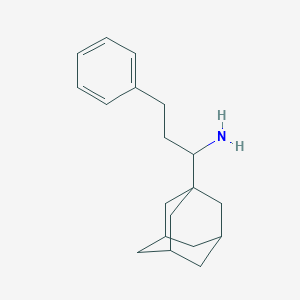
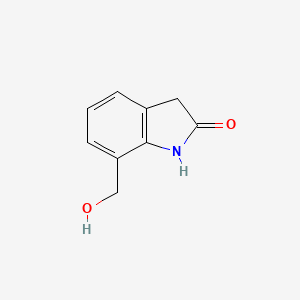
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)



